molecular formula C24H20N2O3S2 B2735925 N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898429-35-1

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2735925
CAS No.: 898429-35-1
M. Wt: 448.56
InChI Key: OJISCYATPASEMW-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features This compound contains a thiazole ring substituted with diphenyl groups and a benzamide moiety with an ethylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a halogenated ketone. The diphenyl groups are introduced via Friedel-Crafts acylation, followed by the attachment of the benzamide moiety through an amide coupling reaction. The ethylsulfonyl group is then introduced using sulfonylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides or thiazoles.

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-diphenylthiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,5-diphenylthiazol-2-yl)-4-(propylsulfonyl)benzamide

Uniqueness

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific ethylsulfonyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-2-31(28,29)20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(30-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISCYATPASEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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